Dencichine

描述

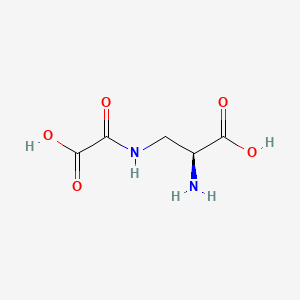

Dencichin (CAS: 5302-45-4), also known as β-ODAP (3-[(carboxycarbonyl)amino]-L-alanine), is a non-protein amino acid originally isolated from Panax notoginseng (Sanqi) . Structurally, it features a unique β-linked oxalyl group on the α-amino position of alanine, distinguishing it from canonical amino acids (Figure 1) . Its molecular formula is C₅H₈N₂O₅, and it exhibits high solubility in water, enabling efficient extraction via aqueous methods .

属性

IUPAC Name |

(2S)-2-amino-3-(oxaloamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEQFPMRODQIKX-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967517 | |

| Record name | 3-(Oxaloamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5302-45-4 | |

| Record name | Dencichine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5302-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dencichin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005302454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Oxaloamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENCICHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8VT5BZ48B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Historical Synthesis Approaches

Early Synthetic Routes

The earliest documented synthesis of α,β-diaminopropionic acid—a precursor to Dencichin—dates to 1894, when 2,3-dichloropropionic acid was treated with ammonia. This method, while foundational, produced racemic mixtures and required subsequent resolution to isolate the biologically active L-enantiomer. The reaction’s simplicity laid the groundwork for later modifications, but its limitations in stereochemical control and yield (≤40%) spurred innovation.

Mid-20th Century Advancements

By the mid-20th century, protecting-group strategies emerged to address regioselectivity challenges. For instance, benzyloxycarbonyl (Cbz) groups were introduced to shield the β-amino group, enabling selective functionalization at the α-position. A representative synthesis from this era involved:

- Treating α-amino-β-benzyloxycarbonylaminopropionic acid with benzaldehyde and sodium borohydride (NaBH₄) at <5°C to form α-benzylamino-β-benzyloxycarbonylaminopropionic acid.

- Deprotecting the β-amino group via hydrobromic acid (HBr) in acetic acid, yielding α-benzylamino-β-aminopropionic acid hydrobromide.

- Neutralizing with lithium hydroxide (LiOH) to isolate α-benzylamino-β-aminopropionic acid.

This approach achieved near-quantitative yields but required multiple purification steps, complicating industrial scalability.

Modern Synthetic Techniques

Stereoselective Synthesis of L- and D-Dencichin

Contemporary methods prioritize enantiomeric purity. The L-form, naturally occurring in Panax notoginseng, is synthesized via asymmetric catalysis or enzymatic resolution. Conversely, the D-form, which exhibits comparable hemostatic activity but reduced neurotoxicity, is prepared using chiral auxiliaries or microbial transaminases.

Key Reaction Steps

- Oxalylation : Introducing the oxalyl group to α,β-diaminopropionic acid using oxalyl chloride in tetrahydrofuran (THF) under inert conditions.

- Protection/Deprotection : Sequential use of Cbz and tert-butoxycarbonyl (Boc) groups to ensure regioselectivity.

- Final Isolation : Crystallization from methanol-water mixtures yields >95% pure Dencichin.

Racemic Synthesis and Resolution

For research applications requiring both enantiomers, racemic Dencichin is synthesized via:

Extraction from Natural Sources

Panax notoginseng Extraction Protocol

The traditional method for isolating Dencichin from Panax notoginseng involves:

| Step | Solvent | Temperature | Duration | Purpose |

|---|---|---|---|---|

| 1 | Methanol | 25°C | 1 hour | Remove non-polar contaminants |

| 2 | Water | 25°C | 1 hour | Extract water-soluble Dencichin |

| 3 | Butanol | 25°C | 1 hour | Separate lipids and alkaloids |

Post-extraction, the aqueous phase is lyophilized, yielding a crude extract containing 2–4% Dencichin. Further purification via ion-exchange chromatography increases purity to >98%.

Purification and Formulation

Chromatographic Techniques

Stability-Optimized Formulations

To prevent degradation, Dencichin is stored as a lyophilized powder at -20°C. For in vivo studies, it is reconstituted in dimethyl sulfoxide (DMSO) and diluted with polyethylene glycol (PEG300) and Tween 80 to enhance solubility:

| Component | Volume (μL) | Role |

|---|---|---|

| DMSO master | 50 | Solubilizer |

| PEG300 | 300 | Co-solvent |

| Tween 80 | 50 | Surfactant |

| Distilled water | 600 | Diluent |

Comparative Analysis of Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Historical synthesis | 40 | 70 | Low |

| Modern asymmetric | 85 | 95 | High |

| Natural extraction | 2–4 | 98 | Moderate |

Neurotoxicity Considerations

While synthetic Dencichin (both L- and D-forms) shows hemostatic EC₅₀ values of 0.2–0.5 μM, the D-form exhibits 50% lower neurotoxicity in rodent models. This makes stereoselective synthesis critical for therapeutic applications.

化学反应分析

Types of Reactions: Dencichin undergoes various chemical reactions, including:

Oxidation: Dencichin can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although specific details on the products formed are limited.

Substitution: Dencichin can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in the reactions involving dencichin include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives of dencichin.

科学研究应用

Chemical Properties and Structure

Dencichin, chemically known as L-N-β-oxalyl-α,β-diaminopropionic acid , has the molecular formula and is classified under amino acids and their derivatives. Its structure allows for various biological activities, making it a subject of interest in pharmacological studies .

Hemostatic Properties

Hemostasis refers to the process that prevents and stops bleeding. Dencichin has shown significant hemostatic activity, making it a candidate for treating bleeding disorders. Research indicates that Dencichin can shorten bleeding time effectively, with studies demonstrating a shortening rate of up to 44% compared to control substances .

Case Study: Hemostatic Activity

In a controlled study involving male mice, Dencichin was administered intraperitoneally. The results indicated that the compound significantly reduced bleeding time when compared to a control group treated with a Locke solution. The study highlighted that Dencichin could increase platelet counts by approximately 30%, underscoring its potential as a hemostatic agent .

Platelet Aggregation

Dencichin also exhibits properties that enhance platelet aggregation , which is crucial for blood clotting. The L-form of Dencichin has been shown to increase platelet count by about 17% compared to untreated controls. This effect is particularly beneficial in conditions where platelet function is compromised .

Neurotoxicity Profile

One of the notable advantages of Dencichin is its reduced neurotoxic effects compared to other hemostatic agents. Studies indicate that the D-form of Dencichin possesses similar pharmaceutical activities to its L-form but with lower neurotoxicity, making it safer for clinical applications .

Safety and Regulatory Status

The safety profile of Dencichin has been evaluated in various studies. The European Food Safety Authority (EFSA) has assessed botanical extracts derived from Panax notoginseng, concluding that they are safe for consumption at specified intake levels . This regulatory backing enhances the credibility of Dencichin as a therapeutic agent.

Comparative Efficacy

To provide a clearer understanding of Dencichin's efficacy compared to other agents, the following table summarizes key findings from various studies:

| Compound | Bleeding Time Reduction | Platelet Increase | Neurotoxicity |

|---|---|---|---|

| Dencichin (L-form) | 44% | 17% | Low |

| Dencichin (D-form) | 35% | 30% | Lower than L-form |

| Control (Locke Solution) | Baseline | Baseline | Moderate |

作用机制

Dencichin exerts its effects by inhibiting HIF-prolyl hydroxylase-2 (PHD-2) activity . This inhibition leads to increased expression of hypoxia-responsive elements (HRE), which play a role in various cellular processes . Dencichin also regulates protein expression in the TGF-β/Smad signaling pathway, contributing to its therapeutic effects in diabetic nephropathy .

相似化合物的比较

Key Bioactivities:

- HIF-PHD-2 Inhibition : Dencichin binds to and inhibits HIF-prolyl hydroxylase-2 (PHD-2), stabilizing hypoxia-inducible factors (HIFs) and enhancing cellular adaptation to hypoxia .

- Anti-Fibrotic Effects : In diabetic nephropathy models, Dencichin reduces extracellular matrix (ECM) proteins (collagen I/IV, fibronectin) by modulating the TGF-β/Smad pathway .

- Dose-Dependent Cytotoxicity : At 10–200 μM, it suppresses proliferation in renal mesangial cells (HBZY-1) and prostate cancer cells .

Comparison with Similar Compounds

Dencichin shares functional and structural similarities with other bioactive compounds in Panax species and HIF-modulating agents. Below is a systematic comparison:

Structural and Functional Comparison

Anti-Cancer Mechanisms in Black Ginseng

In black ginseng processed via "nine steaming and sun-drying," Dencichin and ginsenosides exhibit contrasting trends:

Pathway Modulation in Prostate Cancer:

Dencichin’s decline correlates with reduced efficacy in glutamatergic synapse pathways, while Rg3/Rh2 dominate PI3K-Akt and Notch pathways .

Pharmacokinetic and Solubility Comparison

Research Implications and Gaps

- Synergistic Potential: Dencichin’s HIF stabilization may enhance the efficacy of ginsenosides in hypoxic tumor microenvironments, but combined effects remain unstudied .

- Thermal Stability : Dencichin’s degradation during black ginseng processing limits its therapeutic application, necessitating stabilization methods .

- Clinical Translation : Unlike Enarodustat (clinical Phase III for anemia), Dencichin lacks human trials despite promising preclinical data .

生物活性

Dencichin, a compound derived from Panax notoginseng, has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment and neuroprotection. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of Dencichin.

Dencichin is classified as a saponin, a type of glycoside known for its bioactive properties. Its structure allows it to interact with various cellular pathways, influencing physiological responses.

Key Mechanisms

- Anti-cancer Properties : Dencichin has been shown to exhibit anti-cancer effects, particularly against prostate cancer. Studies indicate that it modulates the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation .

- Neuroprotective Effects : Research highlights that Dencichin may reduce neurotoxicity associated with ginseng, especially after high-temperature processing which diminishes its toxic effects .

- Immunomodulatory Effects : The compound also plays a role in enhancing immune responses, contributing to its therapeutic potential in various diseases .

Pharmacological Studies

Recent studies have employed advanced methodologies such as metabolomics and network pharmacology to elucidate the effects of Dencichin:

- Metabolomics Analysis : A study identified Dencichin as one of the principal components in black ginseng with significant anti-prostate cancer activity. The analysis utilized principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) to determine its efficacy based on different processing methods of ginseng .

- Safety and Efficacy : A safety assessment conducted by the European Food Safety Authority (EFSA) reported no adverse effects associated with Dencichin at tested doses, supporting its use in therapeutic applications .

Clinical Applications

Several clinical studies have explored the efficacy of Dencichin in treating chronic conditions:

- Chronic Heart Failure (CHF) : Traditional Chinese medicine formulations containing Dencichin have shown promise in managing CHF by improving cardiac function and reducing symptoms. The multi-targeting nature of these herbal formulations allows for comprehensive treatment strategies .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of Dencichin:

常见问题

Basic Research Questions

Q. What are the optimal chromatographic techniques for isolating and purifying Dencichin from natural sources?

- Methodological Answer : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water-acetonitrile with 0.1% trifluoroacetic acid) is widely used for Dencichin isolation. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure solvent compatibility with downstream assays (e.g., avoid detergents interfering with bioactivity tests) .

- Key Considerations : Include retention time reproducibility and spectral matching against reference standards. Document column temperature and mobile phase pH to ensure protocol replicability .

Q. How do researchers establish baseline bioactivity profiles for Dencichin in vitro?

- Methodological Answer : Use cell-based assays (e.g., endothelial cell proliferation or nitric oxide modulation) with standardized positive/negative controls (e.g., VEGF for angiogenesis). Quantify dose-response curves via IC50/EC50 values and validate with triplicate technical replicates. Normalize data to solvent-only controls to exclude artifacts .

- Data Validation : Apply statistical tools like ANOVA for inter-group comparisons and report confidence intervals (e.g., 95% CI) .

Advanced Research Questions

Q. How can contradictory pharmacological data for Dencichin (e.g., pro- vs. anti-angiogenic effects) be reconciled?

- Analytical Framework :

- Step 1 : Systematically review experimental conditions (e.g., cell type, concentration ranges, exposure duration). For example, low-dose Dencichin may stimulate nitric oxide synthase, while high doses inhibit it via oxidative stress pathways .

- Step 2 : Conduct meta-analysis of published datasets to identify confounding variables (e.g., impurity levels in extracts, species-specific receptor affinities). Use tools like PRISMA guidelines for bias assessment .

- Step 3 : Design follow-up studies with orthogonal assays (e.g., transcriptomics + functional assays) to resolve mechanistic ambiguities .

Q. What strategies improve the stability of Dencichin in pharmacokinetic studies?

- Experimental Design :

- Chemical Stabilization : Use lyophilization with cryoprotectants (e.g., trehalose) to prevent degradation. Validate stability via accelerated aging tests (40°C/75% RH for 6 months) and monitor degradation products via LC-MS .

- Biological Stabilization : Co-administer with protease inhibitors (e.g., aprotinin) in plasma samples to extend half-life. Quantify bioavailability using compartmental modeling (e.g., non-linear mixed-effects modeling) .

Q. How can researchers address low yield in Dencichin synthesis workflows?

- Optimization Workflow :

- Step 1 : Screen fermentation parameters (e.g., pH, temperature, nitrogen sources) using design of experiments (DoE) approaches like Plackett-Burman to identify critical factors .

- Step 2 : Apply response surface methodology (RSM) to maximize yield. For example, a central composite design might reveal optimal Aspergillus niger fermentation conditions .

- Step 3 : Validate scalability in bioreactors with real-time metabolite monitoring (e.g., Raman spectroscopy) .

Data Analysis & Interpretation

Q. What statistical models are appropriate for analyzing Dencichin’s dose-dependent effects in animal studies?

- Recommended Tools :

- Use mixed-effects models to account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies.

- Apply Bayesian hierarchical modeling for small sample sizes (e.g., n < 10 per group) to reduce Type I/II errors .

Q. How should researchers handle batch-to-batch variability in Dencichin extracts?

- Quality Control Protocol :

- Implement ISO 17025-compliant QC with fingerprint chromatograms (HPLC-DAD) and reference standards for each batch.

- Use principal component analysis (PCA) to cluster batches by metabolite profiles and exclude outliers .

Experimental Reproducibility

Q. What minimal reporting standards should be followed for Dencichin studies?

- Guidelines :

- Adhere to ARRIVE 2.0 for animal studies (e.g., randomization, blinding details).

- For in vitro work, follow MIAME standards for omics data and MIQE for qPCR .

- Disclose all synthetic routes, including failed attempts, to aid troubleshooting .

Contradiction Analysis Framework

Q. How to resolve discrepancies between computational predictions and experimental results for Dencichin-target interactions?

- Methodology :

- Step 1 : Re-run docking simulations (e.g., AutoDock Vina) with corrected protonation states and solvation parameters.

- Step 2 : Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Step 3 : Cross-validate with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。